molecular formula C7H12 B1654094 1-Pentyne, 3-ethyl- CAS No. 21020-26-8

1-Pentyne, 3-ethyl-

Cat. No.: B1654094
CAS No.: 21020-26-8
M. Wt: 96.17 g/mol
InChI Key: WGWGXWSBPXLXTA-UHFFFAOYSA-N
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Description

1-Pentyne, 3-ethyl- is an organic compound with the molecular formula C7H12 It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pentyne, 3-ethyl- can be synthesized through various methods. One common approach involves the dehydrohalogenation of vicinal dihalides or vinylic halides. This process typically uses a strong base such as sodium amide (NaNH2) in liquid ammonia (NH3) to eliminate two equivalents of hydrogen halide, resulting in the formation of the alkyne .

Industrial Production Methods: In an industrial setting, the production of 1-Pentyne, 3-ethyl- may involve the catalytic dehydrogenation of alkenes or the use of acetylene derivatives. These methods often require specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Pentyne, 3-ethyl- undergoes various chemical reactions, including:

    Hydrogenation: The addition of hydrogen (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) converts the alkyne into an alkane.

    Halogenation: The addition of halogens (e.g., Br2, Cl2) across the triple bond forms dihaloalkanes.

    Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) results in the formation of haloalkenes or haloalkanes.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can cleave the triple bond, leading to the formation of carboxylic acids or ketones.

Common Reagents and Conditions:

    Hydrogenation: H2, Pd/C catalyst, room temperature.

    Halogenation: Br2 or Cl2, inert solvent (e.g., CCl4), room temperature.

    Hydrohalogenation: HCl or HBr, room temperature.

    Oxidation: KMnO4, acidic or basic medium, elevated temperature.

Major Products:

    Hydrogenation: 3-ethylpentane.

    Halogenation: 3,3-dibromo-1-pentene or 3,3-dichloro-1-pentene.

    Hydrohalogenation: 3-chloro-1-pentene or 3-bromo-1-pentene.

    Oxidation: Carboxylic acids or ketones depending on the reaction conditions.

Scientific Research Applications

1-Pentyne, 3-ethyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through various addition and substitution reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes, providing insights into enzyme specificity and mechanism.

    Medicine: Research into potential pharmaceutical applications, such as the development of alkyne-based drugs or drug delivery systems.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Pentyne, 3-ethyl- exerts its effects depends on the specific reaction it undergoes. For example, in hydrogenation reactions, the alkyne interacts with the catalyst surface, facilitating the addition of hydrogen atoms to the carbon-carbon triple bond. In halogenation reactions, the alkyne undergoes electrophilic addition, where the halogen molecule adds across the triple bond, forming a dihaloalkane.

Comparison with Similar Compounds

    1-Pentyne: A simpler alkyne with the molecular formula C5H8, lacking the ethyl substituent.

    3-Hexyne: An alkyne with a similar structure but with an additional carbon atom in the chain.

    3-Methyl-1-pentyne: An alkyne with a methyl group attached to the third carbon instead of an ethyl group.

Uniqueness: 1-Pentyne, 3-ethyl- is unique due to the presence of the ethyl group at the third carbon, which influences its reactivity and physical properties compared to other alkynes. This structural variation can lead to different reaction pathways and products, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

3-ethylpent-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12/c1-4-7(5-2)6-3/h1,7H,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWGXWSBPXLXTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334158
Record name 1-Pentyne, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21020-26-8
Record name 3-Ethyl-1-pentyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21020-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentyne, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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